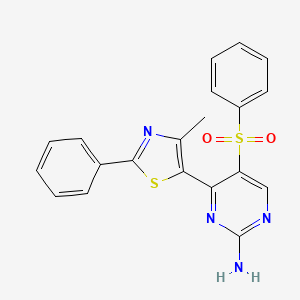

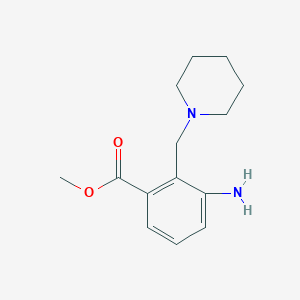

![molecular formula C13H16N4O2S B3160257 Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 866020-42-0](/img/structure/B3160257.png)

Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate

Übersicht

Beschreibung

“Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate” is a compound that falls under the category of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a series of steps including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Thieno[2,3-d]pyrimidine scaffolds are recognized for their synthetic challenges and diverse applications. A review highlighted the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, showcasing the role of organocatalysts, metal catalysts, and green solvents in developing these compounds. Such advancements underscore the versatility and potential of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Enzyme Inhibition and Drug Development

The interaction of pyrimidine derivatives with enzymes like uridine phosphorylase and thymidine phosphorylase has been extensively studied. A comprehensive evaluation of pyrimidine base and nucleoside analogs provided insights into their inhibitory effects, paving the way for new inhibitors targeting these enzymes. This research contributes to understanding the molecular interactions and potential therapeutic applications of pyrimidine derivatives (Niedzwicki, el Kouni, Chu, & Cha, 1983).

Optoelectronic Materials

The exploration of quinazolines and pyrimidines in optoelectronic materials has opened new avenues for their application. Functionalized quinazolines and pyrimidines have been investigated for their potential in electronic devices, luminescent elements, and photoelectric conversion elements. This research highlights the innovative use of these compounds beyond their traditional medicinal applications, demonstrating their versatility in materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including those with a thieno[2,3-d]pyrimidine core, have been extensively studied for their biological and medicinal properties. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes in optical sensors. A comprehensive review covering literature from 2005 to 2020 discussed the applications of pyrimidine-based optical sensors, emphasizing their significance in both sensing technologies and biological contexts (Jindal & Kaur, 2021).

Zukünftige Richtungen

The future directions for “Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate” and similar compounds include further exploration of their neuroprotective and anti-inflammatory properties . Additionally, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Wirkmechanismus

Target of Action

Similar compounds, such as 5-arylthieno[2,3-d]pyrimidines, have been reported to inhibit the epidermal growth factor receptor tyrosine kinase (egfr-tk) enzyme .

Mode of Action

It is likely that it interacts with its target enzyme, possibly egfr-tk, leading to inhibition of the enzyme’s activity . This inhibition could result in the disruption of downstream signaling pathways, affecting cellular processes such as cell proliferation and survival.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the EGFR signaling pathway, given the potential target of EGFR-TK . The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, differentiation, and survival. Inhibition of EGFR-TK can disrupt these processes, potentially leading to antiproliferative effects.

Result of Action

Similar compounds have demonstrated cytotoxic activity against certain cancer cell lines . This suggests that Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate may also have potential antiproliferative effects.

Eigenschaften

IUPAC Name |

methyl 2-amino-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-19-12(18)9-7-8-10(17-5-3-2-4-6-17)15-13(14)16-11(8)20-9/h7H,2-6H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMJLYYDJFEQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N=C(N=C2S1)N)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301157837 | |

| Record name | Methyl 2-amino-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866020-42-0 | |

| Record name | Methyl 2-amino-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866020-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

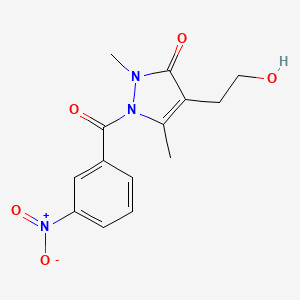

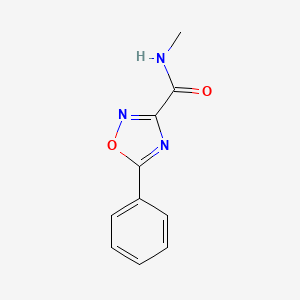

![2-Methyl-5-(5-morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160196.png)

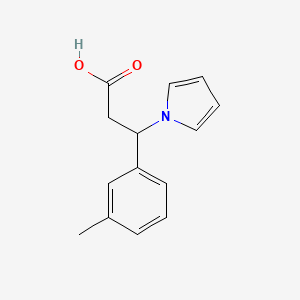

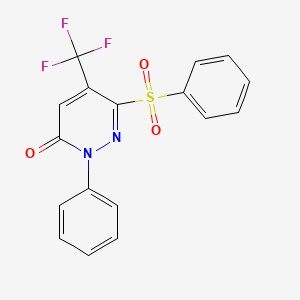

![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160204.png)

![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B3160207.png)

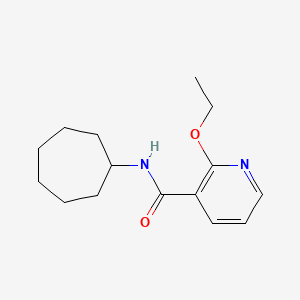

![2-ethoxy-N-{3-[(2-ethoxy-3-pyridinyl)carbonyl]-1,3-thiazolan-2-yliden}nicotinamide](/img/structure/B3160215.png)

![2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3160250.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B3160264.png)

![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide](/img/structure/B3160279.png)